5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chloro, fluoro, and pyrimidinyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction is often facilitated by the presence of a base such as potassium carbonate (K₂CO₃) to form the desired C-N bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the JAK2 kinase, which plays a crucial role in various cellular processes, including cell growth and differentiation . By inhibiting JAK2, the compound can modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor used in the synthesis of the target compound.
5-fluoro-2-cyano pyrimidine: Another intermediate used in related synthetic routes.
BMS-903452: A compound with a similar pyrimidine structure, studied for its antidiabetic properties.
Uniqueness
What sets 5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit JAK2 kinase, for example, highlights its potential as a therapeutic agent in treating diseases involving this pathway .
Properties
Molecular Formula |
C14H16ClFN6 |
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Molecular Weight |
322.77 g/mol |
IUPAC Name |
5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClFN6/c1-21(13-17-6-10(15)7-18-13)12-2-4-22(5-3-12)14-19-8-11(16)9-20-14/h6-9,12H,2-5H2,1H3 |
InChI Key |
NYMQKLNWWMVUOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=N2)F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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